1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide
Beschreibung
Eigenschaften
CAS-Nummer |
6058-56-6 |
|---|---|
Molekularformel |
C17H22N2O2 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c20-16-11-13(12-19(16)15-9-5-2-6-10-15)17(21)18-14-7-3-1-4-8-14/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H,18,21) |
InChI-Schlüssel |
BVUSHGJZBZMDML-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Biologische Aktivität
1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, commonly referred to as a pyrrolidine carboxamide, has garnered attention in recent years for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This compound is primarily investigated for its effects on Mycobacterium tuberculosis (Mtb), among other biological targets.
The biological activity of this compound is largely attributed to its role as an inhibitor of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mtb. InhA catalyzes the NADH-dependent reduction of trans-enoyl-acyl carrier protein, making it a critical target for antitubercular drugs. The compound has been shown to bind to the active site of InhA, thereby inhibiting its function and potentially leading to bactericidal effects against Mtb .
Enzyme Inhibition
This compound has been characterized as a tight-binding inhibitor , which means it binds strongly to its target enzyme, resulting in prolonged inhibition. Studies have indicated that this compound exhibits a significant inhibitory concentration (IC50) against InhA, with values reported in the nanomolar range .
Table 1: Inhibitory Concentrations of this compound
| Target Enzyme | IC50 (µM) | Binding Affinity |
|---|---|---|
| InhA (Mtb) | 0.0029 | High |
| Other Enzymes | Varies | Moderate to Low |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties beyond Mtb. It has shown promising results against various bacterial strains, indicating a broader spectrum of activity. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of pyrrolidine carboxamides, including this compound. Notably:
- Sivaraman et al. conducted SAR studies that highlighted the compound's effectiveness as a slow-binding inhibitor of InhA, demonstrating significant conformational changes upon binding .
- In Silico Studies : Computational modeling and docking studies have reinforced the understanding of how this compound interacts with InhA at the molecular level, providing insights into optimizing its structure for enhanced potency .
- Cytotoxicity Assays : While evaluating its therapeutic potential, cytotoxicity assays have shown that this compound exhibits low toxicity towards mammalian cells, suggesting a favorable safety profile for further development .
Wissenschaftliche Forschungsanwendungen
Biological Activities
1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has been studied for its interactions with various biological targets, particularly in the field of medicinal chemistry.
Antiviral Activity
Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against HIV. A study highlighted the development of combination therapies that include compounds with structural similarities to this compound, demonstrating their potential as reverse transcriptase inhibitors .
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes, which could be beneficial in treating conditions related to enzyme overactivity. For instance, its structural analogs have been evaluated in docking studies to assess their binding affinities to specific enzyme targets involved in metabolic pathways .
Pain Management
Due to its structural characteristics, this compound may have applications in pain management therapies. Its derivatives have been explored for their analgesic properties, potentially providing alternatives to traditional pain medications .
Neurological Disorders
Initial investigations suggest that this compound could play a role in the treatment of neurological disorders. Its ability to cross the blood-brain barrier indicates potential effectiveness in addressing conditions such as anxiety and depression, where modulation of neurotransmitter systems is crucial .
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step processes that yield high-purity compounds suitable for biological testing. A notable study employed a parallel synthesis approach to create a library of related compounds, facilitating the screening for various biological activities and enhancing the understanding of structure-activity relationships .
Analyse Chemischer Reaktionen
Hydrolysis of the Amide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and aniline derivatives.
Mechanistic Insight :
-
Acidic conditions protonate the amide oxygen, enhancing electrophilicity for nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond.
Ring-Opening of the Pyrrolidone
The lactam ring (5-oxo-pyrrolidine) undergoes nucleophilic ring-opening reactions under acidic or reductive conditions.
Structural Influence :
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles, leveraging its pyrrolidine backbone.
| Reagents | Products | Conditions | Yield | Source |
|---|---|---|---|---|
| CDI, CH₃CN | Pyrimidine-5-carboxamide derivatives | Claisen condensation | 50–65% | |
| DMFDMA, toluene | Enaminone intermediates | Reflux, 12–24 h | 60–70% |
Example Reaction Pathway :
-
Activation of the carboxylic acid (from amide hydrolysis) with CDI.
-
Cyclization with amidines (e.g., acetamidine) to form pyrimidine rings .
Enzymatic Interactions
While not a traditional chemical reaction, the compound inhibits Mycobacterium tuberculosis enoyl reductase (InhA) via non-covalent binding.
| Target | Binding Affinity (IC₅₀) | Structural Features Critical for Activity | Source |
|---|---|---|---|
| InhA enzyme | 0.8–1.2 µM | - S-configuration at C3 - Cyclohexyl hydrophobic interaction |
Crystallographic Data :
-
The cyclohexyl group occupies a hydrophobic pocket, while the carboxamide forms hydrogen bonds with Tyr158 and NAD⁺ cofactor .
Amidation and Functionalization
The primary amide serves as a handle for further derivatization.
| Reagents | Products | Conditions | Yield | Source |
|---|---|---|---|---|
| R-NH₂, BPC, CH₃CN | Secondary carboxamides (e.g., morpholine/pyrrolidine derivatives) | Parallel solution-phase | 40–100% |
Key Note :
-
Bis(pentafluorophenyl) carbonate (BPC) efficiently activates carboxylic acids for amidation without racemization .
Oxidation and Reduction
The cyclohexyl group remains inert under mild conditions but undergoes oxidation under harsh treatments.
| Reagents | Products | Conditions | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | Cyclohexanone derivatives | 100°C, 6 h | 30–40% | |
| H₂, Pd/C | Saturated pyrrolidine (reduces lactam carbonyl) | 60 psi, RT | 85–90% |
Vergleich Mit ähnlichen Verbindungen
Key Findings :
- 3-Methyl substitution (CAS 847239-68-3) may improve membrane permeability due to increased lipophilicity but could reduce solubility .
- 3-Chloro substitution (CAS 331759-19-4) likely enhances binding via halogen bonding but may introduce metabolic stability challenges .
Analogues with Modified Cyclohexyl or Aromatic Groups
Structural variations beyond phenyl substitutions significantly alter bioactivity:
Key Findings :
- Thiophene-oxadiazole hybrid (CAS 1396766-75-8) introduces π-π stacking capabilities, which may broaden target specificity .
- Coumarin-linked derivative (CAS 1144493-81-1) could enable fluorescence-based tracking of target engagement .
Non-Pyrrolidine Carboxamide Analogues
Compounds with alternative cores but retaining the carboxamide pharmacophore:
Key Findings :
- Benzimidazole hybrids (e.g., ) may target unrelated enzymes due to the bulky benzimidazole moiety .
Vorbereitungsmethoden
Formation of 1-Cyclohexyl-5-Oxo-Pyrrolidine-3-Carboxylic Acid
Itaconic acid undergoes condensation with cyclohexylamine (C₆H₁₁NH₂) at elevated temperatures (160°C) to form 1-cyclohexyl-5-oxo-pyrrolidine-3-carboxylic acid (Intermediate A). This exothermic reaction achieves a 96% yield under anhydrous conditions, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analysis.
Reaction Equation:
Reduction and Amidation to Target Compound
Intermediate A is subsequently reduced using borane-tetrahydrofuran (BH₃-THF) at 0°C, followed by amidation with aniline (C₆H₅NH₂) in methylene chloride. This stepwise process yields the final product with 65% efficiency after silica gel purification.
Optimization Note: Excess borane (1.5 equivalents) and controlled quenching with ice improve reproducibility.
Parallel Synthesis Approaches for Structural Analogues
Parallel synthesis methodologies, adapted from pyrimidine-carboxamide libraries, offer scalable pathways for derivatives of this compound. These methods emphasize modularity and high-throughput screening compatibility.
Key Steps in Parallel Synthesis
-
Enaminone Formation: Itaconic acid derivatives react with N,N-dimethylformamide dimethylacetal (DMFDMA) to form β-keto esters.
-
Cyclization: Benzamidine or acetamidine induces cyclization, yielding pyrimidine-carboxylate intermediates.
-
Hydrolysis and Amidation: Basic hydrolysis (1 M NaOH) converts esters to carboxylic acids, which are then amidated with aliphatic amines.
Yield Data:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Enaminone formation | 85 | 90 |
| Cyclization | 65 | 95 |
| Amidation | 92 | 98 |
Industrial-Scale Production Strategies
Industrial protocols prioritize cost-efficiency and minimal waste. A patented route employs continuous-flow reactors to enhance reaction control and scalability.
Continuous-Flow Synthesis
-
Reactor Setup: Tubular reactor with temperature zones (160°C for condensation, 25°C for reduction).
-
Catalysts: Heterogeneous catalysts (e.g., zeolites) reduce side reactions during cyclohexylamine coupling.
Advantages:
-
Reduced solvent use (methylene chloride recycled in-line).
-
Real-time HPLC monitoring minimizes batch failures.
Recent Advances in Catalytic Methods
Emerging techniques focus on asymmetric catalysis to access enantiomerically pure forms of the compound.
Enantioselective Synthesis
Chiral palladium catalysts enable the synthesis of the (3S)-enantiomer with 98% enantiomeric excess (ee). Key steps include:
-
Asymmetric Aldol Reaction: Cyclohexylamine and itaconic acid derivatives react in the presence of Pd-BINAP complexes.
-
Dynamic Kinetic Resolution: Racemization suppression at low temperatures (-20°C).
Table 1: Catalyst Screening Results
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Pd-BINAP | 98 | 75 |
| Rh-Josiphos | 85 | 68 |
| Cu-Box | 72 | 60 |
Critical Analysis of Methodologies
Yield and Purity Trade-offs
-
Classical Routes: High yields (96%) but require extensive purification.
-
Parallel Synthesis: Lower yields (65–85%) but superior scalability.
-
Industrial Methods: Balance yield (90%) with environmental sustainability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, and how can yield and purity be maximized?
- Methodology : Employ a combination of solvent screening (e.g., polar aprotic solvents like DMF) and catalytic systems (e.g., coupling reagents for amide bond formation). Monitor reaction progress via HPLC or LC-MS to optimize stoichiometry and reaction time. Design of Experiments (DoE) can systematically evaluate variables like temperature and catalyst loading . Purity (>95%) can be achieved using recrystallization or column chromatography (silica gel, gradient elution) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR : Use - and -NMR to confirm substituent positions (e.g., cyclohexyl and phenyl groups). The cyclohexyl group’s axial/equatorial protons will show distinct splitting patterns (~1.5–2.5 ppm) .
- HRMS : Validate molecular weight (292.42 g/mol) with high-resolution mass spectrometry .
- IR : Identify carbonyl stretches (5-oxo pyrrolidine at ~1700 cm) and amide bands (~1650 cm) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodology : Conduct in vitro assays targeting enzymes or receptors structurally similar to its pharmacophores (e.g., pyrrolidinone or carboxamide motifs). Use fluorescence-based assays or SPR (Surface Plasmon Resonance) to measure binding affinity. Dose-response curves (0.1–100 µM) can identify IC values .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?
- Methodology : Perform quantum mechanical calculations (DFT or ab initio) to model transition states and intermediates. Compare computed activation energies with experimental kinetic data to validate pathways. Tools like Gaussian or ORCA can predict regioselectivity in cyclization steps .
Q. What strategies are recommended for analyzing conflicting crystallographic and spectroscopic data on its stereochemistry?
- Methodology :
- X-ray Crystallography : Resolve absolute configuration using heavy-atom derivatives (e.g., bromine-substituted analogs) .
- ECD/VCD Spectroscopy : Compare experimental electronic/vibrational circular dichroism spectra with computational predictions to confirm stereoisomerism .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., phenyl to fluorophenyl) and evaluate changes in bioactivity .
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes against target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .
Q. What advanced separation techniques are suitable for isolating diastereomers of this compound?
- Methodology : Employ chiral stationary phases (e.g., Chiralpak AD-H) in HPLC with heptane/ethanol mobile phases. Optimize resolution using DoE to adjust column temperature and flow rate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
